molecular formula C12H14BrClO2 B14065971 1-(2-(Bromomethyl)-4-ethoxyphenyl)-1-chloropropan-2-one

1-(2-(Bromomethyl)-4-ethoxyphenyl)-1-chloropropan-2-one

Cat. No.: B14065971
M. Wt: 305.59 g/mol
InChI Key: SYBQMYHLXRGYMQ-UHFFFAOYSA-N
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Description

1-(2-(Bromomethyl)-4-ethoxyphenyl)-1-chloropropan-2-one is an organic compound that features a bromomethyl group, an ethoxy group, and a chloropropanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(Bromomethyl)-4-ethoxyphenyl)-1-chloropropan-2-one typically involves the bromination of a suitable precursor. One common method is the bromination of benzylic compounds using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide . The reaction is usually carried out in a solvent like carbon tetrachloride (CCl4) or 1,2-dichlorobenzene . The resulting brominated intermediate is then subjected to further reactions to introduce the chloropropanone moiety.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and chlorination processes, utilizing continuous flow reactors to ensure efficient and controlled reactions. The use of automated systems and advanced purification techniques ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(2-(Bromomethyl)-4-ethoxyphenyl)-1-chloropropan-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and other nucleophiles.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azides, thiocyanates, or other substituted derivatives.

Scientific Research Applications

1-(2-(Bromomethyl)-4-ethoxyphenyl)-1-chloropropan-2-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein modification.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-(Bromomethyl)-4-ethoxyphenyl)-1-chloropropan-2-one involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modifications that affect their function. The chloropropanone moiety can also participate in reactions that alter the activity of enzymes or other targets.

Comparison with Similar Compounds

Uniqueness: 1-(2-(Bromomethyl)-4-ethoxyphenyl)-1-chloropropan-2-one is unique due to its combination of functional groups, which allows for diverse chemical reactivity and potential applications. The presence of both bromomethyl and chloropropanone moieties provides versatility in synthetic and industrial processes.

Properties

Molecular Formula

C12H14BrClO2

Molecular Weight

305.59 g/mol

IUPAC Name

1-[2-(bromomethyl)-4-ethoxyphenyl]-1-chloropropan-2-one

InChI

InChI=1S/C12H14BrClO2/c1-3-16-10-4-5-11(9(6-10)7-13)12(14)8(2)15/h4-6,12H,3,7H2,1-2H3

InChI Key

SYBQMYHLXRGYMQ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=C(C=C1)C(C(=O)C)Cl)CBr

Origin of Product

United States

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